molecular formula C15H21N5O B2407934 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034201-49-3

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2407934
CAS No.: 2034201-49-3
M. Wt: 287.367
InChI Key: OUKBVYUKCMFZSA-UHFFFAOYSA-N
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Description

“1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-10-14(18-17-11)20-8-5-12(6-9-20)16-15(21)13-4-3-7-19(13)2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,16,21)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKBVYUKCMFZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole, piperidine, and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrrole synthesis: Starting from pyrrole or its derivatives.

    Piperidine synthesis: Using piperidine or its derivatives.

    Pyrazole synthesis: Starting from hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrazole rings.

    Reduction: Reduction reactions can occur at various sites, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Overview

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities and potential therapeutic applications.

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant cytotoxic effects against several cancer cell lines. For instance:

  • Breast Cancer Treatment : Studies involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that specific pyrazole derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives displayed MIC values against Staphylococcus aureus and Escherichia coli as low as 0.0039 mg/mL, indicating strong antimicrobial potential.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

Case Study 1: Breast Cancer Cells

A study demonstrated that specific pyrazole derivatives significantly increased cytotoxicity in breast cancer cells when used in combination with established chemotherapeutic agents, enhancing their therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited potent activity against common bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 Breast Cancer CellsSignificant Cytotoxicity
AnticancerMDA-MB-231 Breast CancerEnhanced Effect with Doxorubicin
AntimicrobialStaphylococcus aureusMIC = 0.0039 mg/mL
AntimicrobialEscherichia coliMIC = 0.0039 mg/mL

Mechanism of Action

The mechanism of action of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties

Biological Activity

The compound 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a member of the pyrazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₆H₂₁N₅O₂
  • Molecular Weight: 315.37 g/mol
  • CAS Number: 1902945-65-6

This compound features a complex arrangement of functional groups that contribute to its biological activity, including a pyrrole ring and a pyrazole moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the ability of certain pyrazole carboxamides to inhibit cancer cell lines effectively, particularly in breast cancer models. The combination of these compounds with established chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a potential for synergistic treatment strategies .

Anti-inflammatory Properties

Antimicrobial Activity

Pyrazoles have also been recognized for their antimicrobial properties. Studies have shown that derivatives can exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

The biological activities of pyrazole derivatives are often linked to their interaction with specific molecular targets:

  • Kinase Inhibition: Many pyrazole compounds act as inhibitors of kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

  • Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 0.0039 mg/mL .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEffective against bacterial strains
Synergistic effectEnhanced cytotoxicity with doxorubicin

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide and its analogs?

Methodological Answer:

  • Step 1 : Coupling of intermediates: Use a carbodiimide-mediated coupling (e.g., EDCI or DCC) between 1-methyl-1H-pyrrole-2-carboxylic acid and the amine-bearing piperidine-pyrazole intermediate (synthesized via reductive amination or nucleophilic substitution).
  • Step 2 : Solvent and base selection: Reactions are typically conducted in polar aprotic solvents (e.g., DMF, DCM) with bases like K₂CO₃ or triethylamine to deprotonate intermediates .
  • Step 3 : Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization improves yields (reported ~24–35% for analogs) .
  • Key Reference : For analogs, see NMR and LCMS validation in and .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • 1H NMR : Confirm proton environments (e.g., pyrrole NH at δ ~11.5 ppm, pyrazole CH3 at δ ~2.2 ppm) and integration ratios .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., ESI+ m/z ~364–392 for related structures) and isotopic patterns .
  • HPLC : Assess purity (>95% via reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate C/H/N ratios within 0.4% of theoretical values .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • In vitro screens : Use enzyme inhibition assays (e.g., kinase or receptor binding) with fluorescence/colorimetric readouts.
  • Cellular assays : Test cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in relevant cell lines .
  • Dose-response : IC₅₀ values are determined using serial dilutions (1 nM–100 µM range) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound before synthesis?

Methodological Answer:

  • PASS Algorithm : Predicts biological targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., PDB: 3QNK for kinase targets). Focus on key interactions (H-bonding with pyrazole/pyrrole moieties) .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. What strategies optimize reaction conditions for improved regioselectivity in heterocyclic systems?

Methodological Answer:

  • Computational Design : Apply ICReDD’s quantum chemical calculations (e.g., DFT for transition-state analysis) to predict regioselectivity in pyrazole/pyrrole coupling .
  • Directed Metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns on the pyrrole ring .
  • Microwave-assisted Synthesis : Enhance reaction rates and selectivity (e.g., 150°C, 30 min vs. 24 hrs conventional heating) .

Q. How do structural modifications (e.g., substituent variation) impact SAR in related compounds?

Methodological Answer:

  • Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances metabolic stability but may reduce solubility .
  • Piperidine Modifications : N-alkylation (e.g., methyl vs. cyclopropyl) alters conformational flexibility, affecting target binding .
  • Case Study : Analogs with 4-nitro groups show 10-fold higher kinase inhibition vs. methyl-substituted derivatives .

Q. How can researchers address low yields in multi-step syntheses of piperidine-pyrazole-pyrrole hybrids?

Methodological Answer:

  • Intermediate Stability : Protect amine groups (e.g., Boc or Fmoc) during coupling to prevent side reactions .
  • Catalytic Systems : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro to amine groups) .
  • Workflow Integration : Employ automated platforms (e.g., Chemspeed) for high-throughput optimization of reaction parameters .

Q. What advanced techniques resolve purity challenges in final compounds?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate diastereomers .
  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based) for enantiomer separation .
  • X-ray Crystallography : Confirm absolute configuration and eliminate polymorphic impurities .

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